1,2-aminoalcoholes
1,2-Aminoalcohols are a class of organic compounds characterized by the presence of an amino group (-NH₂) and an alcohol functional group (-OH), specifically bonded to the same carbon atom. These molecules exhibit unique properties due to their dual functionality, making them versatile in various applications.
Structurally, 1,2-aminoalcohols can be synthesized through different routes such as nucleophilic substitution reactions or reduction of ketoamines. They are commonly used in pharmaceuticals, agrochemicals, and surfactants for their ability to form hydrogen bonds and interact with biomolecules. Additionally, these compounds play crucial roles in the formation of peptide bonds and other biologically relevant interactions.
In industrial settings, 1,2-aminoalcohols serve as intermediates or functional groups in the production of dyes, polymers, and adhesives. Their hydrophilic nature combined with basicity makes them useful for formulating aqueous solutions, coatings, and emulsions.
These molecules are also valuable in catalytic reactions, particularly in asymmetric synthesis, where their stereochemistry can influence the reaction outcomes. The presence of both amino and alcohol functionalities allows for multi-step chemical transformations to create complex structures with specific properties tailored for various applications.

Estructura | Nombre químico | CAS | MF |
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Halaminol B | 389125-59-1 | C12H25NO |
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Obscuraminol B | 350485-82-4 | C16H31NO |
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Obscuraminol C | 350484-95-6 | C16H31NO |
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Obscuraminol F | 350485-01-7 | C16H33NO |
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Obscuraminol D | 350484-99-0 | C16H33NO |
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Halaminol C | 389125-68-2 | C14H29NO |
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DL-erythro-Dihydrosphingosine | 3102-56-5 | C18H39NO2 |
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d-threo-dihydrosphingosine | 6036-86-8 | C18H39NO2 |
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Obscuraminol E | 350485-00-6 | C16H33NO |
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2-Amino-14,16-dimethyloctadecan-3-ol | 540770-33-0 | C20H43NO |
Literatura relevante
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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